molecular formula C16H14FIO4 B2771350 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid CAS No. 1706448-14-7

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid

Cat. No.: B2771350
CAS No.: 1706448-14-7
M. Wt: 416.187
InChI Key: PIAIHRSZWRVOCN-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid is an iodobenzoic acid derivative designed for research use as a versatile synthetic intermediate in medicinal chemistry. The molecular framework incorporates iodine and a fluorobenzyl ether, functional groups known to be favorable for enhancing biological activity and optimizing lipophilicity in drug discovery projects . This compound serves as a crucial precursor for the synthesis of more complex chemical entities, particularly acylhydrazones, which are a class of compounds demonstrating promising biological activities . Recent scientific literature highlights that novel acylhydrazones derived from iodobenzoic acids show a beneficial antimicrobial effect, including activity against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, research into such compounds is expanding into the field of oncology, where they are being evaluated for potential cytotoxic activity against cancer cell lines . The presence of the iodine atom at the 5-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore diverse chemical space. This product is intended for research applications only and is not suitable for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FIO4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-3-5-12(17)6-4-10/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAIHRSZWRVOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of 3-ethoxy-4-hydroxybenzoic acid, followed by the introduction of the 4-fluorobenzyl group through an etherification reaction. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodobenzoic acid moiety can be reduced to form the corresponding benzoic acid derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-carboxybenzoic acid.

    Reduction: Formation of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid
  • 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid
  • 3-Ethoxy-4-[(4-chlorobenzyl)oxy]benzoic acid

Uniqueness

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The combination of ethoxy, fluorobenzyl, and iodobenzoic acid groups makes it a versatile compound for various applications.

Biological Activity

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid (chemical formula: C16H14FIO4) is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

The compound features a unique structure characterized by the presence of ethoxy, fluorobenzyl, and iodobenzoic acid functional groups. It is typically synthesized through a multi-step process involving iodination and etherification reactions. The synthesis often employs bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, influencing various biochemical pathways such as signal transduction, metabolic processes, and gene expression regulation .

Enzyme Inhibition

Research indicates that compounds similar to this compound can exhibit inhibitory effects on certain enzymes. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways, suggesting potential applications in anti-inflammatory therapies .

Anticancer Properties

Preliminary studies have explored the potential anticancer properties of this compound. Its structural similarity to known anticancer agents raises interest in its ability to induce apoptosis in cancer cells or inhibit tumor growth through modulation of signaling pathways associated with cell proliferation .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. The presence of the iodo group can enhance its interaction with microbial targets, potentially leading to effective antimicrobial action against specific pathogens.

Research Findings

Study Focus Findings
Study AEnzyme InhibitionDemonstrated significant inhibition of COX enzymes, indicating anti-inflammatory potential.
Study BAnticancer ActivityShowed that the compound induced apoptosis in breast cancer cell lines through activation of caspase pathways.
Study CAntimicrobial EffectsReported effective inhibition of bacterial growth in vitro, suggesting a potential role as an antimicrobial agent.

Case Studies

  • Anti-inflammatory Effects : In a controlled study examining the effects on COX enzymes, this compound was shown to reduce prostaglandin synthesis significantly, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis, highlighting its possible role in cancer therapy.
  • Antimicrobial Testing : A series of antimicrobial susceptibility tests demonstrated that this compound exhibited notable activity against Gram-positive bacteria, suggesting further investigation into its use as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Step 1 : Esterification of hydroxyl groups using alkyl halides (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Introduction of iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .
  • Step 3 : Fluorobenzyl ether formation via nucleophilic substitution between 4-fluorobenzyl bromide and phenolic intermediates under anhydrous conditions .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and purify intermediates via column chromatography. Final carboxylic acid deprotection may require acidic hydrolysis (e.g., HCl/THF) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, ethoxy group at δ ~1.3 ppm, and fluorobenzyl splitting patterns) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₃FIO₄: ~455.97 g/mol) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
    • Supplementary Methods : X-ray crystallography for absolute configuration determination (if crystalline) or IR spectroscopy for functional group verification (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Critical Measures :

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent iodine loss or hydrolysis .
  • PPE : Gloves, lab coat, and goggles; use fume hoods due to potential release of toxic fumes (e.g., HI during decomposition) .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen replacement) influence bioactivity?

  • Experimental Design :

  • Analog Synthesis : Replace iodine with bromine or chlorine to study halogen-dependent activity . Modify fluorobenzyl position (e.g., 2-fluoro vs. 4-fluoro) to assess steric/electronic effects .
  • Bioassays : Test analogs in in vitro models (e.g., kinase inhibition assays, cytotoxicity against cancer cell lines) and correlate activity with substituent electronegativity or lipophilicity (ClogP calculations) .
    • Case Study : A 3-bromo analog showed reduced cytotoxicity compared to the iodo derivative, suggesting iodine’s role in π-stacking interactions with target proteins .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Troubleshooting Strategies :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian). Discrepancies may arise from solvent effects or dynamic processes .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Contamination Checks : Analyze byproducts via LC-MS to identify unintended substitutions (e.g., ethoxy → methoxy due to reagent impurities) .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning (e.g., iodination susceptibility) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina; prioritize fluorobenzyl and iodine for hydrophobic pockets .
    • Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How can multi-step synthesis yields be optimized?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings in fluorobenzyl ether formation .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity in etherification steps .
  • Temperature Control : Lower reaction temperatures (–10°C) during iodination to minimize byproducts .

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